molecular formula C5H8ClNO2 B1220304 (S)-2-amino-4-chloro-4-pentenoic acid

(S)-2-amino-4-chloro-4-pentenoic acid

Cat. No. B1220304
M. Wt: 149.57 g/mol
InChI Key: WLZNZXQYFWOBGU-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-2-amino-4-chloropent-4-enoic acid is an alpha-amino acid having a 2-chloro-2-propenyl group at the alpha-position and L-configuration. It is an organochlorine compound and a non-proteinogenic L-alpha-amino acid. It derives from a pent-4-enoic acid. It is a conjugate base of a L-2-amino-4-chloropent-4-enoate. It is a tautomer of a L-2-amino-4-chloropent-4-enoic acid zwitterion.

Scientific Research Applications

Infrared Absorption Studies in Coordination Chemistry

Researchers Moreno, Dittmer, and Quagliano (1960) studied the infrared spectra of 2-amino-4-pentenoic acid and its derivatives, including 2-amino-4-chloro-4-pentenoic acid, in relation to their metal complexes. These amino acids, in their solid state, act as zwitterions, with the anions of these amino acids forming five-membered chelate rings with metal ions. This study is significant in understanding the bonding and coordination chemistry of such compounds (Moreno, Dittmer, & Quagliano, 1960).

Toxicity and Antibacterial Properties

Drehmel and Chilton (2002) isolated 2-amino-5-chloro-4-pentenoic acid from the mushroom Amanita cokeri and studied its toxicity. While this compound was not toxic, its co-isolated compound showed toxicity to various organisms, suggesting potential antibacterial or antifungal applications (Drehmel & Chilton, 2002).

Enzyme Inactivation Studies

Esaki et al. (1989) discovered that L-2-amino-4-chloro-4-pentenoic acid irreversibly inactivates L-methionine γ-lyase, an enzyme involved in amino acid metabolism. This study provides insights into enzyme inhibition and could be relevant for understanding biochemical pathways or developing enzyme inhibitors (Esaki et al., 1989).

Biological and Pharmaceutical Chemistry

In the realm of biological and pharmaceutical chemistry, 2-amino-4-chloro-4-pentenoic acid and its derivatives have been studied extensively. For instance, Krishnamurthy et al. (2014) explored the synthesis of 4-hydroxyproline derivatives from derivatives of 2-amino-4-pentenoic acid, highlighting its relevance in creating novel compounds with potential pharmaceutical applications (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).

Molecular Biology and Genetics

N-Substituted 2-amino-4-pentenoic acid derivatives have been used in molecular biology for amino acid protection and resolution, as shown by Lodder, Wang, and Hecht (2000). They demonstrated the utility of these compounds in separating racemic amino acids, which is crucial for understanding protein structure and function (Lodder, Wang, & Hecht, 2000).

Synthetic Chemistry

In synthetic chemistry, the compound has been used as a starting material or intermediate for various syntheses. For example, Ohfune and Hori (1986) described the use of 2-amino-4-pentenoic acid derivatives in the stereoselective synthesis of γ-fluorinated α-amino acids, demonstrating the compound's versatility in organic synthesis (Ohfune & Hori, 1986).

properties

Product Name

(S)-2-amino-4-chloro-4-pentenoic acid

Molecular Formula

C5H8ClNO2

Molecular Weight

149.57 g/mol

IUPAC Name

(2S)-2-amino-4-chloropent-4-enoic acid

InChI

InChI=1S/C5H8ClNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m0/s1

InChI Key

WLZNZXQYFWOBGU-BYPYZUCNSA-N

Isomeric SMILES

C=C(C[C@@H](C(=O)O)N)Cl

SMILES

C=C(CC(C(=O)O)N)Cl

Canonical SMILES

C=C(CC(C(=O)O)N)Cl

synonyms

2-amino-4-chloro-4-pentenoic acid
L-ACP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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